Chloropyrazine
Overview
Description
Chloropyrazine is a significant chemical compound characterized by its incorporation into various complex molecules, demonstrating its versatility in synthetic chemistry. Its applications range from the synthesis of biologically active molecules to material science, illustrating its broad utility in the chemical sciences.
Synthesis Analysis
The synthesis of chloropyrazine derivatives has been explored through various regio- and chemoselective strategies. One notable approach involves the regioselective one-pot synthesis of 9-alkyl-6-chloropyrido[3,2-e][1,2,4]triazolo[4,3-a]pyrazines, showcasing the ability to construct complex structures from chloropyrazine precursors efficiently. This process highlights the nucleophilic reactivity of hydrazides with chloropyrazine to afford tricyclic compounds with potential as adenosine receptor antagonists (Unciti-Broceta et al., 2005). Additionally, successive regio- and chemoselective metalations of chloropyrazines have led to highly functionalized pyrazines, further demonstrating the compound's versatility in synthesis (Mosrin, Bresser, & Knochel, 2009).
Molecular Structure Analysis
The molecular and crystal structure of organotin(IV)-pyrazine adducts has been elucidated, revealing insights into the coordination geometry and bonding environment surrounding chloropyrazine moieties (Rivarola, Camalli, & Caruso, 1987). These studies provide a foundation for understanding the structural characteristics that govern the reactivity and interaction of chloropyrazine derivatives.
Chemical Reactions and Properties
Chloropyrazine derivatives have been engaged in various chemical transformations, including chlorination, acylation, and cyclization reactions, to synthesize small molecule anticancer drugs. The strategic functionalization of chloropyrazine has enabled the synthesis of complex molecules, such as 3,8-dichloro-[1,2,4] triazolo [4,3-a] pyrazine, with high overall yields, underscoring the compound's reactivity and potential in medicinal chemistry (Zhang et al., 2019).
Physical Properties Analysis
The gas-phase molecular structures of chloropyrazine and chloropyridine derivatives have been determined through ab initio calculations and electron diffraction, providing valuable information on the effects of chlorination on ring geometry. Such studies are crucial for understanding the physical properties of these molecules, which can influence their chemical behavior and application potential (Smart et al., 1999).
Scientific Research Applications
Synthesis of Bioluminescent Compounds : Chloropyrazine derivatives are used in the synthesis of coelenterazine, a bioluminescent compound in jellyfish Aequorea victoria. Successive regio- and chemoselective metalations of chloropyrazines yield highly functionalized pyrazines in high yields (Mosrin, Bresser, & Knochel, 2009).
Antimicrobial, Antitubercular, and Cytotoxic Agents : Chloropyrazine conjugated benzothiazepines have been synthesized and evaluated for their antimicrobial, antitubercular, and cytotoxic activities. Some compounds showed significant activities in these areas (Shaik et al., 2021).
DNA Binding Studies : Chlorohydrazinopyrazine, a chloropyrazine derivative, has been studied for its physicochemical and cytotoxic properties and interaction with DNA. This compound showed a high affinity to DNA and did not exhibit toxicity toward human dermal keratinocytes, suggesting potential clinical applications (Mech-Warda et al., 2022).
Antineoplastic Agents : Pyrazine diazohydroxide (PZDH), which includes a chloropyrazine moiety, is an antineoplastic agent that forms DNA adducts and shows substantial antitumor activity. A clinical phase I trial determined its maximally tolerated dose for cancer treatment (Vogelzang et al., 1994).
Protein Binding Interactions : Chloropyrazine compounds play a significant role in medicinal chemistry due to their ability to interact with proteins, involving various interaction types like hydrogen bonds and coordination to metal ions (Juhás & Zítko, 2020).
Safety And Hazards
Chloropyrazine is classified as a flammable liquid and vapor. It can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area. Keep away from heat, sparks, open flames, and hot surfaces .
Future Directions
Chloropyrazine has been used in the development of lithium-sulfur batteries . The presence of Chloropyrazine facilitated the formation of a robust and smooth organic-inorganic hybrid solid-electrolyte interface (SEI) enriched with LiCl . This work offers a promising direction for advanced electrolyte design in lithium-sulfur batteries .
properties
IUPAC Name |
2-chloropyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2/c5-4-3-6-1-2-7-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GELVZYOEQVJIRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0065779 | |
Record name | Chloropyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0065779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloropyrazine | |
CAS RN |
14508-49-7 | |
Record name | Chloropyrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14508-49-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrazine, 2-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014508497 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrazine, 2-chloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Chloropyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0065779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chloropyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.000 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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